molecular formula C10H12ClNO B1331190 3-chloro-N-(4-methylphenyl)propanamide CAS No. 19342-88-2

3-chloro-N-(4-methylphenyl)propanamide

Cat. No. B1331190
CAS RN: 19342-88-2
M. Wt: 197.66 g/mol
InChI Key: NPUKNSNXTYIEOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-chloro-N-(4-methylphenyl)propanamide involves multi-step reaction sequences. For instance, the synthesis of a diphenylpropylamine NMDA receptor antagonist started from 3,3′-difluorobenzophenone and proceeded through a three-step reaction sequence, culminating in a catalytic tritiation step . Similarly, N-aryl-3-(indol-3-yl)propanamides were synthesized through a sequence of reactions, with one of the compounds showing significant immunosuppressive activity . These studies demonstrate the complexity and precision required in synthesizing such compounds, which often involve multiple steps and careful selection of precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, as evidenced by the synthesis of a molecule with a dihedral angle of 64.0° between substituted quinolyl and phenyl groups . The structure was confirmed using various techniques, including X-ray diffraction, which provided detailed geometric parameters. Density functional theory (DFT) calculations were used to optimize geometric bond lengths and angles, which were then compared with experimental values . This highlights the importance of both experimental and theoretical methods in understanding the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be manipulated by substituting different functional groups. For example, the exchange of a Cl-atom in a chloroformamidine group with O-, S-, or N-nucleophiles led to the production of new compounds . This indicates that the chemical reactivity of the core structure can be significantly altered by introducing different substituents, which can lead to a variety of chemical behaviors and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a methyl group on the phenyl ring can affect the characteristic frequencies of the amide group, as shown in the study of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . Spectroscopic investigations, including FTIR and FT-Raman spectra, along with ab initio and DFT studies, were used to determine the structural, thermodynamical, and vibrational characteristics of these compounds . These studies provide insights into how structural modifications can influence the properties of the compounds, which is crucial for designing compounds with desired characteristics.

Scientific Research Applications

Solubility and Dissolution Properties

  • The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was studied, providing insights into its dissolution properties and saturation temperature profile. This is crucial for understanding its behavior in different environments (Pascual et al., 2017).

Antibacterial Activity

  • Synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including 3-chloro-N-(4-methylphenyl)propanamide, showed good antibacterial activity against Rhizobium radiobacter, indicating potential in antimicrobial applications (Tumosienė et al., 2012).

Immunosuppressive Activities

  • The synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds structurally related to 3-chloro-N-(4-methylphenyl)propanamide, revealed significant immunosuppressive activities, suggesting potential in immunological research or therapy (Giraud et al., 2010).

Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, related to 3-chloro-N-(4-methylphenyl)propanamide, exhibited antibacterial and antifungal activities, highlighting its potential as an antimicrobial agent (Baranovskyi et al., 2018).

Pharmacokinetics and Metabolism

  • Research on the pharmacokinetics and metabolism of selective androgen receptor modulators, including derivatives of 3-chloro-N-(4-methylphenyl)propanamide, provides valuable information for understanding its absorption, clearance, and metabolic transformation in preclinical studies (Wu et al., 2006).

Quantum Chemical Studies

  • Quantum chemical studies of compounds structurally similar to 3-chloro-N-(4-methylphenyl)propanamide, such as bicalutamide, shed light on molecular properties significant for pharmaceutical applications, especially in cancer treatment (Otuokere & Amaku, 2015).

Vibrational Spectroscopy and Molecular Structure

  • Investigations into the vibrational spectra and molecular structure of chloro-substituted phenyl isocyanates, closely related to 3-chloro-N-(4-methylphenyl)propanamide, provide detailed insights into their physical properties and potential applications in chemical analysis and synthesis (Doddamani et al., 2007).

Continuous Crystallization Process

  • The development of a continuous crystallization process for 2-chloro-N-(4-methylphenyl)propanamide in toluene highlights advancements in pharmaceutical manufacturing, emphasizing the importance of controlling particle size and yield in the production of active pharmaceutical ingredients (Pascual et al., 2022).

Antimalarial Potential

  • Aminoacetamide-based compounds, structurally related to 3-chloro-N-(4-methylphenyl)propanamide, demonstrated potent activity against Plasmodium falciparum, indicating potential as novel leads for malaria treatment (Norcross et al., 2019).

Safety And Hazards

Specific safety and hazard information for 3-chloro-N-(4-methylphenyl)propanamide is not available in the literature .

properties

IUPAC Name

3-chloro-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKNSNXTYIEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292482
Record name 3-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-methylphenyl)propanamide

CAS RN

19342-88-2
Record name NSC83154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NF de Sousa, HD da Silva Souza, RPB de Menezes… - Pathogens, 2023 - mdpi.com
The World Health Organization classifies Leishmania as one of the 17 “neglected diseases” that burden tropical and sub-tropical climate regions with over half a million diagnosed …
Number of citations: 6 www.mdpi.com

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